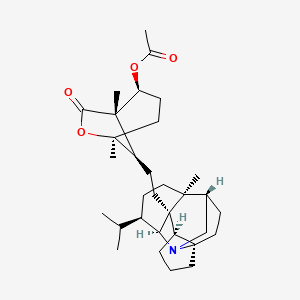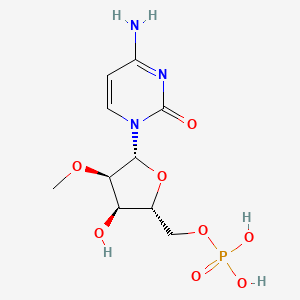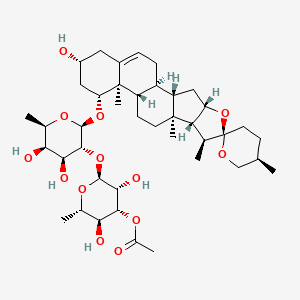![molecular formula C35H56O6 B1180839 (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 143815-99-0](/img/structure/B1180839.png)
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
This compound is part of a class of chemicals that showcases intricate molecular architecture and diverse chemical reactivity due to its complex array of functional groups and stereochemistry. The molecule's structure indicates potential for unique interactions and transformations, which can be explored through detailed synthesis analysis, molecular structure analysis, chemical reactions, and properties evaluation.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, leveraging techniques such as organometallic coupling, cycloaddition, and selective functionalization. Key strategies could include the use of chiral catalysts for asymmetric synthesis, ensuring the precise stereochemical outcome essential for the compound's defined configuration (Sagara, Kobayashi, & Ueno, 1972).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its stereochemistry and the arrangement of its rings and substituents. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal for elucidating the conformation and relative configuration of complex molecules. The presence of multiple stereocenters requires detailed analysis to understand the molecule's three-dimensional shape and its implications on reactivity and interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Chemical Reactions and Properties
The compound's functional groups suggest a variety of chemical reactions it can undergo. These may include nucleophilic addition to carbonyl groups, electrophilic addition to double bonds, and reactions involving the hydroxyl and ether groups. The compound's reactivity is also influenced by its steric environment and the electronic effects of its substituents. Research into its reactivity can provide insights into potential applications and transformations (Nicolaides, Awad, Papageorgiou, & Stephanidou-Stephanatou, 1994).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and optical rotation, are crucial for understanding the compound's behavior in different environments and applications. These properties are influenced by the molecular structure, including its size, shape, and functional groups. Techniques such as differential scanning calorimetry (DSC) and polarimetry are useful for their determination (Miesen, Dongen, & Meijer, 2010).
Chemical Properties Analysis
The chemical properties of the compound, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are integral for its potential application in synthesis, material science, or as a bioactive molecule. Its stability under light, temperature, and in the presence of acids or bases can dictate its storage and handling requirements (Kato, Watanabe, & Awen, 1993).
Scientific Research Applications
Molecular Structure and Conformation
- Research on the molecular structure of related compounds has shown diverse molecular conformations and interactions. For example, Ketuly et al. (2010) studied a compound with a systematic name closely related to the one you provided. They found that its molecular structure comprises two independent molecules with significant differences in the orientations of peripheral groups, highlighting the complexity and variability in molecular conformations (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Potential Biological Activity
- Djigoué et al. (2012) explored compounds with a similar structure, focusing on their potential as inhibitors of androgen biosynthesis. Their study provides insights into the biological activity of such compounds, highlighting their potential applications in medical research (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Crystal Structure Analysis
- Zhang et al. (2012) conducted crystal structure analysis of a compound extracted from traditional Chinese herbal medicine. This study provides a detailed examination of the crystal structure, which is vital for understanding the physical and chemical properties of such compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Solubility Studies
- Gong et al. (2012) investigated the solubility of various saccharides in ethanol-water solutions, providing essential data for understanding the solubility and dissolution behavior of similar compounds (Gong, Wang, Zhang, & Qu, 2012).
Antimicrobial and Antifungal Activities
- Research on related compounds has shown promising antimicrobial and antifungal activities. For instance, Shaheen et al. (2014) synthesized derivatives that exhibited significant antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).
Synthesis and Structural Elucidation
- The synthesis and structural elucidation of related compounds have been a subject of study, with researchers like Fleming and Lawrence (1998) exploring methods for stereoselective synthesis, contributing to the field of organic chemistry and drug development (Fleming & Lawrence, 1998).
Mechanism of Action
Result of Action
22-Dehydroclerosterol glucoside has been reported to exhibit antihepatotoxic activity . It has shown significant antihepatotoxic activity by decreasing the elevated levels of serum enzymes such as serum glutamate oxaloacetate transaminase (SGOT), serum glutamate pyruvate oxaloacetate transaminase (SGPT), and alkaline phosphatase (ALP); while the total protein (TP) levels were increased . These results suggest that 22-Dehydroclerosterol glucoside may have potential therapeutic applications in the treatment of liver diseases.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3/b9-8+/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZUARYEPYKOOJ-LQTCTXRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

